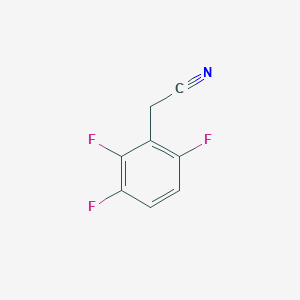

2,3,6-Trifluorophenylacetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,3,6-trifluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIFHBOOYBTJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380729 | |

| Record name | 2,3,6-Trifluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114152-21-5 | |

| Record name | 2,3,6-Trifluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114152-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trifluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114152-21-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,6-Trifluorophenylacetonitrile: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,3,6-Trifluorophenylacetonitrile, a key intermediate in the synthesis of complex organic molecules. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, validated synthesis protocols, reactivity, and potential applications of this versatile fluorinated compound.

Core Chemical and Physical Properties

2,3,6-Trifluorophenylacetonitrile, also known as 2,3,6-Trifluorobenzyl cyanide, is an aromatic organic compound featuring a benzene ring substituted with three fluorine atoms and a cyanomethyl group. The specific positioning of the electron-withdrawing fluorine atoms significantly influences the molecule's electronic properties, reactivity, and stability.[1] These characteristics make it a valuable building block in medicinal chemistry and materials science.

The fundamental properties of 2,3,6-Trifluorophenylacetonitrile are summarized below.

| Property | Value | Source |

| CAS Number | 114152-21-5 | [2][3] |

| Molecular Formula | C₈H₄F₃N | [2][3] |

| Molecular Weight | 171.12 g/mol | [3] |

| Appearance | Clear, colorless liquid | [2][3] |

| Boiling Point | 80-85 °C (at 5 mmHg) | [3][4] |

| Density | ~1.334 g/cm³ (Predicted) | [3] |

| Storage | Store at room temperature or 2-8°C, sealed in a dry environment.[2][3] |

Spectroscopic Profile

Structural elucidation of 2,3,6-Trifluorophenylacetonitrile relies on standard spectroscopic techniques. While specific spectra are proprietary to individual laboratories, the expected data points are predictable based on the molecule's structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic region: Multiplets corresponding to the two protons on the phenyl ring. Aliphatic region: A singlet for the two protons of the methylene (-CH₂) group adjacent to the nitrile. |

| ¹³C NMR | Aromatic region: Multiple signals for the carbon atoms of the trifluorophenyl ring, with characteristic C-F couplings. Aliphatic region: A signal for the methylene carbon and a downfield signal for the nitrile carbon (-CN). |

| ¹⁹F NMR | Three distinct signals corresponding to the three unique fluorine environments on the aromatic ring. |

| IR Spectroscopy | A sharp, medium-intensity peak around 2250 cm⁻¹ characteristic of the C≡N (nitrile) stretch. Aromatic C-H and C=C stretching bands. Strong C-F stretching bands in the 1100-1400 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 171. Fragmentation patterns would likely show the loss of the cyanide group and characteristic fragments of the trifluorobenzyl cation. |

Synthesis and Reaction Mechanisms

The primary route for synthesizing 2,3,6-Trifluorophenylacetonitrile is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This classic cyanation reaction is efficient and widely used in industrial and laboratory settings.[5]

Protocol: Synthesis via Cyanation of 2,3,6-Trifluorobenzyl Chloride

This protocol is based on a well-established method for preparing phenylacetonitriles.[4] The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous cyanide solution and the organic benzyl chloride substrate.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium cyanide (NaCN) in water.

-

Causality: Sodium cyanide is a readily available and cost-effective source of the nucleophilic cyanide ion. Water is the solvent of choice for dissolving the salt.

-

-

Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as phenyltriethylammonium chloride, to the aqueous solution.

-

Causality: The catalyst transports the cyanide anion from the aqueous phase to the organic phase where the 2,3,6-trifluorobenzyl chloride resides, enabling the reaction to proceed.

-

-

Substrate Addition: Add 2,3,6-trifluorobenzyl chloride to the reaction mixture with vigorous stirring.

-

Heating: Heat the mixture to 90-100°C for approximately 40 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction to occur at a practical rate.

-

-

Workup: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like diethyl ether.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., potassium carbonate or magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure 2,3,6-Trifluorophenylacetonitrile.[4]

Caption: Synthesis workflow for 2,3,6-Trifluorophenylacetonitrile.

Chemical Reactivity and Synthetic Utility

The utility of 2,3,6-Trifluorophenylacetonitrile as a synthetic intermediate stems from the reactivity of its two primary functional components: the nitrile group and the trifluorinated aromatic ring.

-

Nitrile Group Transformations: The cyano group is exceptionally versatile. It can be:

-

Hydrolyzed to form 2,3,6-trifluorophenylacetic acid, a precursor for anti-inflammatory agents or other pharmaceuticals.

-

Reduced to yield 2-(2,3,6-trifluorophenyl)ethanamine, a key building block for creating bioactive molecules.

-

Reacted with Grignard reagents to produce ketones after hydrolysis.

-

-

Aromatic Ring Reactivity: The three electron-withdrawing fluorine atoms deactivate the benzene ring towards electrophilic aromatic substitution. However, they activate the ring for nucleophilic aromatic substitution (SₙAr), although this typically requires strong nucleophiles and forcing conditions. The stability of the C-F bonds is a key feature, often imparting enhanced metabolic stability and lipophilicity in drug candidates.[1][6]

Caption: Key chemical transformations of 2,3,6-Trifluorophenylacetonitrile.

Applications in Research and Development

The incorporation of fluorinated motifs is a cornerstone of modern drug design. The trifluoromethyl group, in particular, can enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[6] 2,3,6-Trifluorophenylacetonitrile serves as a crucial starting material for introducing the 2,3,6-trifluorophenyl moiety into larger, more complex structures.

-

Pharmaceuticals: It is a precursor for synthesizing active pharmaceutical ingredients (APIs). The nitrile group itself is found in over 30 FDA-approved drugs and can act as a bioisostere for other functional groups or participate in critical binding interactions with protein targets.[7]

-

Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are prevalent in modern pesticides and herbicides, where they can improve efficacy and environmental stability.[1][8]

-

Materials Science: The unique electronic properties imparted by the trifluorophenyl group make it a candidate for synthesizing specialty polymers, liquid crystals, and other advanced materials with high thermal stability and specific electronic characteristics.[1][8]

Safety, Handling, and Disposal

As with all nitrile-containing compounds, 2,3,6-Trifluorophenylacetonitrile must be handled with appropriate care due to its potential toxicity.

| Safety Aspect | Recommendation |

| GHS Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][9] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11][12] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][12] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][11] |

| First Aid (In case of exposure) | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Call a poison center or doctor immediately.[10][12] |

References

-

PrepChem. (n.d.). Synthesis of 2-(2,3,6-trifluorophenyl)acetonitrile. Retrieved from PrepChem.com. [Link]

-

ChemBK. (2024). 2,3,6-(trifluorophenyl)acetonitrile. Retrieved from ChemBK. [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from Angene Chemical. [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 2,3,6-Trifluorobenzaldehyde. Retrieved from PubChem. [Link]

-

Wikipedia. (n.d.). Cyanation. Retrieved from Wikipedia. [Link]

-

Chen, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. CAS 136514-17-5: 2,3,6-Trifluorobenzonitrile | CymitQuimica [cymitquimica.com]

- 2. 2-(2,3,6-Trifluorophenyl)acetonitrile | 114152-21-5 [sigmaaldrich.com]

- 3. 114152-21-5 CAS MSDS (2,3,6-TRIFLUOROPHENYLACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Cyanation - Wikipedia [en.wikipedia.org]

- 6. jelsciences.com [jelsciences.com]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4,5-Trifluorophenylacetonitrile (220141-74-2) for sale [vulcanchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to 2,3,6-Trifluorophenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of 2,3,6-Trifluorophenylacetonitrile (CAS No. 114152-21-5), a key fluorinated building block in modern organic synthesis. This document delves into its chemical and physical properties, outlines a detailed and mechanistically supported synthesis protocol, explores its characteristic reactivity, and discusses its applications as a strategic intermediate in the development of complex molecules such as pharmaceuticals and agrochemicals. Furthermore, this guide covers essential safety and handling procedures, methods for quality control analysis, and a detailed interpretation of its expected spectroscopic data to support researchers in its practical application.

Introduction and Molecular Overview

2,3,6-Trifluorophenylacetonitrile, also known as 2,3,6-trifluorobenzyl cyanide, is a specialized aromatic nitrile that has garnered interest as a versatile intermediate.[1] Its structure is characterized by a phenyl ring substituted with three electron-withdrawing fluorine atoms and a cyanomethyl (-CH₂CN) group. This unique combination of functionalities imparts high thermal stability and specific reactivity, making it a valuable precursor for introducing the 2,3,6-trifluorophenyl moiety into more complex molecular scaffolds.[2] Such motifs are frequently sought in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for 2,3,6-Trifluorophenylacetonitrile is provided below.

| Property | Value | Reference(s) |

| CAS Number | 114152-21-5 | |

| Molecular Formula | C₈H₄F₃N | |

| Molecular Weight | 171.12 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 80-85 °C @ 5 mmHg (Torr) | [3] |

| Density | ~1.334 g/cm³ (Predicted) | [3] |

| IUPAC Name | 2-(2,3,6-trifluorophenyl)acetonitrile | |

| InChI Key | PQIFHBOOYBTJLD-UHFFFAOYSA-N | |

| Solubility | Soluble in organic solvents (e.g., ether, DMSO) | [4] |

Synthesis and Manufacturing

The most common and efficient synthesis of 2,3,6-Trifluorophenylacetonitrile involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The protocol detailed below utilizes a phase-transfer catalyst to facilitate the reaction between reactants that are soluble in immiscible phases.

Recommended Synthesis Protocol

This procedure is adapted from established methods for the synthesis of arylacetonitriles.[5]

Reaction: 2,3,6-Trifluorobenzyl Chloride + Sodium Cyanide → 2,3,6-Trifluorophenylacetonitrile

Materials:

-

2,3,6-Trifluorobenzyl chloride (5.0 g)

-

Sodium cyanide (1.94 g)

-

Phenyltriethylammonium chloride (0.09 g)

-

Deionized Water (4 mL for reaction, 20 mL for workup)

-

Diethyl ether (for extraction)

-

Potassium carbonate (anhydrous, for drying)

Step-by-Step Procedure:

-

Catalyst & Cyanide Solution: In a reaction vessel equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium cyanide (1.94 g) in deionized water (4 mL).

-

Phase-Transfer Catalyst Addition: Add the phase-transfer catalyst, phenyltriethylammonium chloride (0.09 g), to the aqueous cyanide solution.

-

Substrate Addition: With vigorous stirring, add 2,3,6-trifluorobenzyl chloride (5.0 g) to the reaction mixture.

-

Reaction Conditions: Heat the biphasic mixture to 90-100 °C and maintain vigorous stirring for approximately 40 minutes.

-

Workup & Extraction: After cooling to room temperature, pour the reaction mixture into water (20 mL). Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether.

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous potassium carbonate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation (b.p. 80-85 °C at 5 mmHg) to yield the final product.[5]

Mechanistic Rationale and Causality

The synthesis relies on a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.[6] However, a critical challenge is the mutual insolubility of the organic substrate (2,3,6-trifluorobenzyl chloride, soluble in the organic phase) and the nucleophile (sodium cyanide, soluble in the aqueous phase). This is overcome by the use of a phase-transfer catalyst (PTC) , such as phenyltriethylammonium chloride.

The causality behind the experimental choices is as follows:

-

The Sₙ2 Mechanism: The cyanide anion (⁻CN) is a potent nucleophile that attacks the electrophilic benzylic carbon of the 2,3,6-trifluorobenzyl chloride. This displaces the chloride anion in a single, concerted step. The reaction is favorable at a benzylic position due to the ability of the aromatic ring to stabilize the transition state.[7]

-

Role of the Phase-Transfer Catalyst: The PTC has a lipophilic quaternary ammonium cation (e.g., [C₆H₅N(C₂H₅)₃]⁺) and a halide anion. The cation can exchange its anion with a cyanide ion at the aqueous-organic interface. The resulting lipophilic ion pair, [Q⁺][CN⁻], is soluble in the organic phase, effectively transporting the cyanide nucleophile to where the benzyl chloride substrate resides, allowing the Sₙ2 reaction to proceed efficiently.[8][9] After the reaction, the catalyst cation pairs with the newly formed chloride anion and can return to the aqueous phase to repeat the cycle.

Caption: Phase-transfer catalysis workflow for cyanation.

Structural Elucidation and Spectroscopic Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing two main signals:

-

Methylene Protons (-CH₂-): A singlet appearing around δ 4.0-4.2 ppm . This signal corresponds to the two protons of the methylene group. Its downfield shift is due to the deshielding effects of both the adjacent aromatic ring and the electron-withdrawing nitrile group.

-

Aromatic Protons (Ar-H): Two multiplets in the region of δ 7.0-7.6 ppm . The two aromatic protons are non-equivalent and will show complex splitting patterns (e.g., triplet of doublets) due to coupling with each other (meta-coupling) and with the adjacent fluorine atoms (ortho- and meta- H-F coupling).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals for the methylene carbon, the nitrile carbon, and the aromatic carbons, which will exhibit splitting due to C-F coupling.

-

Methylene Carbon (-CH₂-): A signal around δ 15-20 ppm .

-

Nitrile Carbon (-C≡N): A signal in the region of δ 115-120 ppm . This peak is typically of lower intensity.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 105-165 ppm . The carbons directly bonded to fluorine (C-F) will appear as large doublets due to one-bond ¹³C-¹⁹F coupling (¹JCF ≈ 240-260 Hz). Other aromatic carbons will show smaller couplings to the fluorine atoms.

Predicted Infrared (IR) Spectrum

The IR spectrum provides clear evidence for the key functional groups.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹ is the most characteristic signal for the nitrile group.[11]

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Signals for the -CH₂- group appearing just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).

-

C-F Stretch: Strong, characteristic absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹ .

-

Aromatic C=C Stretch: Several bands of varying intensity between 1450-1600 cm⁻¹ .

Predicted Mass Spectrum (MS)

Electron Ionization (EI) Mass Spectrometry would be expected to show:

-

Molecular Ion (M⁺): A peak at m/z = 171 , corresponding to the molecular weight of the compound.

-

Key Fragmentation: The most significant fragmentation would likely be the loss of the cyanide radical (•CN), leading to a prominent peak at m/z = 145 ([M-26]⁺), corresponding to the stable 2,3,6-trifluorobenzyl cation.

Chemical Reactivity and Synthetic Utility

2,3,6-Trifluorophenylacetonitrile is a versatile intermediate due to the reactivity of both its nitrile group and its highly fluorinated aromatic ring.

Reactions of the Nitrile Group

The cyano group can be readily transformed into other valuable functionalities, providing access to a range of downstream products.

-

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to form 2,3,6-trifluorophenylacetic acid . This reaction typically proceeds through an intermediate amide. This transformation is fundamental for creating fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs) or other carboxylic acid-containing pharmacophores.

-

Reduction to Primary Amine: The nitrile can be reduced to the corresponding primary amine, 2-(2,3,6-trifluorophenyl)ethanamine . Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst). The resulting benzylamine derivative is a crucial building block for numerous APIs.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,4,5-Trifluorophenylacetonitrile (220141-74-2) for sale [vulcanchem.com]

- 3. 114152-21-5 CAS MSDS (2,3,6-TRIFLUOROPHENYLACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]

- 5. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]

- 6. 2,3,6-Trifluorobenzonitrile | C7H2F3N | CID 145622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,6-Trifluorobenzonitrile [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. m.globalchemmall.com [m.globalchemmall.com]

- 10. m-Trifluoromethylphenylacetonitrile | C9H6F3N | CID 75360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

Introduction: The Significance of Fluorinated Benzyl Nitriles

An In-depth Technical Guide to the Synthesis of 2,3,6-Trifluorophenylacetonitrile

This guide provides a detailed exploration of the synthetic pathways to 2,3,6-trifluorophenylacetonitrile (also known as 2,3,6-trifluorobenzyl cyanide), a valuable fluorinated building block for the pharmaceutical and agrochemical industries. We will delve into the core chemical principles, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Fluorine-containing organic molecules are of immense interest in drug discovery and materials science. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. 2,3,6-Trifluorophenylacetonitrile is a key intermediate, providing a versatile scaffold for the synthesis of more complex bioactive compounds. The trifluorinated phenyl ring combined with the reactive nitrile group allows for a wide range of subsequent chemical transformations. This guide focuses on the most direct and efficient method for its preparation.

Primary Synthetic Strategy: Nucleophilic Substitution of 2,3,6-Trifluorobenzyl Halide

The most established and industrially viable route to 2,3,6-trifluorophenylacetonitrile is the nucleophilic substitution of a corresponding 2,3,6-trifluorobenzyl halide, typically the chloride or bromide, with a cyanide salt. This reaction proceeds via an SN2 mechanism, where the cyanide ion (CN⁻) acts as the nucleophile, displacing the halide leaving group from the benzylic carbon.

Mechanistic Rationale and Causality

The choice of a phase-transfer catalyst (PTC) is critical for the success of this reaction, especially in a biphasic system (e.g., aqueous/organic). The cyanide salt, such as sodium cyanide, is soluble in the aqueous phase, while the organic substrate, 2,3,6-trifluorobenzyl chloride, resides in the organic phase. The PTC, often a quaternary ammonium salt like phenyltriethylammonium chloride, facilitates the transfer of the cyanide nucleophile from the aqueous phase to the organic phase, where it can react with the substrate. This dramatically increases the reaction rate compared to an uncatalyzed heterogeneous mixture.

The overall transformation can be visualized as follows:

Caption: Phase-transfer catalysis workflow for cyanation.

Detailed Experimental Protocol

The following protocol is a robust method for the synthesis of 2,3,6-trifluorophenylacetonitrile.[1] This procedure has been validated for its reliability and yield.

Safety First: This protocol involves highly toxic sodium cyanide and a lachrymatory benzyl chloride. All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Have a cyanide antidote kit and trained personnel available.

Step-by-Step Methodology:

-

Reactor Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a heating mantle.

-

Reagent Charging:

-

To the flask, add sodium cyanide (1.94 g, 39.6 mmol) and water (4 mL).

-

Add the phase-transfer catalyst, phenyltriethylammonium chloride (0.09 g, 0.4 mmol).

-

-

Substrate Addition: While stirring the mixture, add 2,3,6-trifluorobenzyl chloride (5.0 g, 27.7 mmol).

-

Reaction: Heat the biphasic mixture to 90-100°C with vigorous stirring. Maintain this temperature for approximately 40-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water (20 mL).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 20 mL).

-

-

Purification:

-

Combine the organic extracts and dry them over anhydrous potassium carbonate.

-

Filter the drying agent.

-

Remove the solvent (diethyl ether) by rotary evaporation.

-

-

Final Distillation: Purify the crude product by vacuum distillation to yield pure 2,3,6-trifluorophenylacetonitrile.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2,3,6-Trifluorobenzyl Chloride | [1] |

| Cyanide Source | Sodium Cyanide (NaCN) | [1] |

| Catalyst | Phenyltriethylammonium Chloride | [1] |

| Solvent System | Water / Diethyl Ether (for extraction) | [1] |

| Reaction Temperature | 90-100°C | [1] |

| Reaction Time | 40-60 minutes | [1] |

| Boiling Point | 80-85°C (at 5 mmHg) | [1][2] |

| Typical Yield | ~65-75% | [1] |

Alternative Synthetic Pathways (Conceptual)

While the cyanation of the benzyl halide is the most direct route, it is instructive for researchers to consider alternative starting points, particularly if the primary precursor is unavailable.

From 2,3,6-Trifluorobenzaldehyde

The synthesis can commence from the corresponding aldehyde.[3][4] This involves a two-step process: reduction of the aldehyde to the benzyl alcohol, followed by conversion to the benzyl halide and subsequent cyanation as described above.

Caption: Synthetic route from 2,3,6-trifluorobenzaldehyde.

From 2,3,6-Trifluorobenzyl Alcohol

If starting with the benzyl alcohol, direct conversion to the nitrile is possible, though it often requires conversion to a better leaving group first (e.g., a tosylate or halide). Modern methods are emerging for the direct deoxygenative cyanation of benzyl alcohols using safer cyanide sources like isonitriles, catalyzed by Lewis acids such as B(C₆F₅)₃.[5] This approach avoids the use of highly toxic metal cyanides and represents a greener alternative.[5]

Characterization and Quality Control

The identity and purity of the synthesized 2,3,6-trifluorophenylacetonitrile should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹⁹F-NMR will confirm the structure and the substitution pattern on the aromatic ring.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: A strong absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) functional group.

Conclusion

The synthesis of 2,3,6-trifluorophenylacetonitrile is most efficiently achieved through the phase-transfer catalyzed nucleophilic substitution of 2,3,6-trifluorobenzyl chloride with sodium cyanide.[1] This method is scalable, high-yielding, and relies on well-understood chemical principles. By carefully controlling reaction parameters and adhering to strict safety protocols, researchers can reliably produce this important fluorinated intermediate for applications in drug development and beyond.

References

-

PrepChem.com. Synthesis of 2-(2,3,6-trifluorophenyl)acetonitrile. Available from: [Link]

-

ChemBK. 2,3,6-(trifluorophenyl)acetonitrile. Available from: [Link]

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. Available from: [Link]

- Google Patents. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

Organic Syntheses. Benzyl Cyanide. Available from: [Link]

-

Li, Z., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2196. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 114152-21-5 CAS MSDS (2,3,6-TRIFLUOROPHENYLACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,3,6-Trifluorobenzaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3,6-Trifluorophenylacetonitrile (CAS: 114152-21-5) for Advanced Research and Development

Introduction

2,3,6-Trifluorophenylacetonitrile is a fluorinated organic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. As a member of the substituted benzonitrile family, it serves as a highly versatile and valuable intermediate in the synthesis of complex molecular architectures. The strategic placement of three electron-withdrawing fluorine atoms on the phenyl ring profoundly influences the molecule's electronic properties, reactivity, and lipophilicity. This guide provides a comprehensive technical overview of its core molecular profile, proven synthetic methodologies, applications in drug discovery, and essential safety protocols, designed for researchers and drug development professionals.

Core Molecular Profile

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. 2,3,6-Trifluorophenylacetonitrile is a colorless liquid under standard conditions, soluble in common organic solvents like diethyl ether and dimethyl sulfoxide.[1] Its key identifiers and physicochemical properties are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(2,3,6-Trifluorophenyl)acetonitrile | [2] |

| Synonyms | 2,3,6-Trifluorobenzyl cyanide, 2,3,6-Trifluorobenzeneacetonitrile | [2][3] |

| CAS Number | 114152-21-5 | [2][3][4] |

| Molecular Formula | C₈H₄F₃N | [2][3][4] |

| Molecular Weight | 171.12 g/mol | [2][3][4] |

| Appearance | Clear, colorless liquid | [1][3] |

| Boiling Point | 80-85 °C at 5 mmHg (Torr) | [3][5] |

| Density (Predicted) | 1.334 ± 0.06 g/cm³ | [3] |

| Storage | Store at room temperature in a sealed container | [1][2][3] |

Synthesis and Mechanistic Insights

The reliable synthesis of 2,3,6-Trifluorophenylacetonitrile is crucial for its use as a building block. A common and effective method involves the nucleophilic substitution of a benzyl halide with a cyanide salt, a reaction whose efficiency is greatly enhanced by phase-transfer catalysis.

Principle of Synthesis: Phase-Transfer Catalysis

The synthesis detailed below employs the reaction of 2,3,6-trifluorobenzyl chloride (an organic-soluble substrate) with sodium cyanide (an aqueous-soluble salt).[5] Direct reaction is slow due to the immiscibility of the reactants. A phase-transfer catalyst (PTC), such as phenyltriethylammonium chloride, is introduced to overcome this barrier. The lipophilic cation of the PTC pairs with the cyanide anion, shuttling it from the aqueous phase into the organic phase where it can readily react with the benzyl chloride in a classic SN2 reaction to yield the desired nitrile product. This methodology is a self-validating system as the successful formation of the product confirms the effective transport of the nucleophile across the phase boundary.

Experimental Protocol: Synthesis via Nucleophilic Substitution[5]

-

To a solution of sodium cyanide (1.94 g) in water (4 ml), add phenyltriethylammonium chloride (0.09 g).

-

With vigorous stirring, add 2,3,6-trifluorobenzyl chloride (5.0 g) to the mixture.

-

Heat the reaction mixture to 90-100 °C and maintain stirring for 40 minutes.

-

After the reaction period, pour the mixture into water (20 ml).

-

Extract the aqueous phase with diethyl ether.

-

Dry the combined organic extracts over anhydrous potassium carbonate.

-

Distill off the solvent under reduced pressure to yield 2-(2,3,6-trifluorophenyl)acetonitrile (yield: 3.1 g).

Synthesis Workflow Diagram

Caption: Logical pathway from molecular features to applications.

Structural Verification and Quality Control

To ensure the integrity of any research, the identity and purity of starting materials must be rigorously confirmed. For 2,3,6-Trifluorophenylacetonitrile, a standard suite of analytical techniques is employed as a self-validating system. Spectroscopic data for this compound is readily available for comparison. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the carbon-hydrogen framework and the electronic environment of each atom.

-

Infrared (IR) Spectroscopy: This technique is used to identify characteristic functional groups, most notably the sharp, strong absorbance of the nitrile (C≡N) stretch.

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound (171.12 g/mol ) and can provide fragmentation patterns that further support the proposed structure.

Safety and Handling

2,3,6-Trifluorophenylacetonitrile is classified as a toxic substance and must be handled with appropriate care in a controlled laboratory environment. [3]

| Safety Aspect | Information | Source(s) |

|---|---|---|

| GHS Pictogram | Toxic (Skull and Crossbones) | [2](Implied by Hazard Code) |

| Hazard Codes | T (Toxic) | [3] |

| Risk Statements | R20/21/22: Harmful by inhalation, in contact with skin, and if swallowed. R36/37/38: Irritating to eyes, respiratory system, and skin. | [3] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. | [3] |

| RIDADR (UN Number) | 3276 (Toxic Liquid, Organic, N.O.S.) | [3] |

| Handling | Use only in a well-ventilated chemical fume hood. Avoid inhaling vapors or mist. Avoid contact with skin, eyes, and clothing. | [1] |

| Storage | Store in a tightly sealed container in a cool, dry place away from ignition sources. | [1]|

Conclusion

2,3,6-Trifluorophenylacetonitrile is more than a simple chemical; it is a potent synthetic tool for the modern researcher. Its unique combination of a trifluorinated aromatic ring and a reactive nitrile functional group provides a gateway to novel molecular entities with potential applications in oncology, virology, and agrochemistry. Understanding its physicochemical properties, synthetic pathways, and safety requirements allows scientists to fully leverage its potential in the pursuit of new discoveries.

References

-

PrepChem. (n.d.). Synthesis of 2-(2,3,6-trifluorophenyl)acetonitrile. Retrieved from [Link]

-

ChemBK. (2024). 2,3,6-(trifluorophenyl)acetonitrile. Retrieved from [Link]acetonitrile)

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. 114152-21-5 CAS MSDS (2,3,6-TRIFLUOROPHENYLACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2,3,6-TRIFLUOROPHENYLACETONITRILE | 114152-21-5 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 2,3,6-TRIFLUOROPHENYLACETONITRILE(114152-21-5) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 2,3,6-Trifluorophenylacetonitrile

Abstract

This technical guide provides a detailed analysis of the key spectroscopic data for the unequivocal identification and characterization of 2,3,6-Trifluorophenylacetonitrile (CAS No. 114152-21-5). As a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, rigorous structural confirmation is paramount. This document synthesizes predictive data and established spectroscopic principles for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to serve as a foundational reference for researchers, scientists, and professionals in drug development. We delve into the causality behind expected spectral features, providing detailed protocols and interpretive analysis to ensure scientific integrity and practical applicability.

Molecular Structure and Overview

2,3,6-Trifluorophenylacetonitrile is an organofluorine compound featuring a trifluorinated benzene ring attached to an acetonitrile moiety via a methylene bridge. The molecular formula is C₈H₄F₃N, with a monoisotopic mass of approximately 171.03 daltons. The unique substitution pattern of the fluorine atoms on the aromatic ring creates a distinct electronic environment that gives rise to characteristic and complex spectral patterns, which are crucial for its differentiation from other isomers.

Figure 1: Structure of 2,3,6-Trifluorophenylacetonitrile with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Disclaimer: Experimental NMR data for 2,3,6-Trifluorophenylacetonitrile is not widely available in public databases. The following analysis is predictive, based on established principles of NMR spectroscopy and data from analogous fluorinated aromatic compounds. This section serves as an expert guide to what a researcher should expect to observe.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the methylene protons and the two aromatic protons.

-

Methylene Protons (-CH₂-): This signal, assigned to C7-H, is anticipated to appear as a triplet in the range of δ 3.9 - 4.2 ppm . The downfield shift is due to the deshielding effects of the adjacent aromatic ring and the cyano group. The multiplicity arises from coupling to the two ortho fluorine atoms (F2 and F6), which are magnetically similar in this context, leading to an apparent triplet structure due to n+1 rule for I=1/2 nuclei.

-

Aromatic Protons (Ar-H): The two aromatic protons at the C4 and C5 positions are in different chemical environments and will produce separate signals.

-

H5: Expected around δ 7.1 - 7.3 ppm . This proton is coupled to H4 (ortho coupling, J ≈ 8-9 Hz) and F6 (meta coupling, J ≈ 5-6 Hz), likely resulting in a doublet of doublets .

-

H4: Expected further downfield around δ 7.4 - 7.6 ppm due to the influence of three neighboring fluorine atoms. This proton will exhibit complex splitting, being coupled to H5 (ortho, J ≈ 8-9 Hz), F3 (meta, J ≈ 6-7 Hz), and F2 (para, J ≈ 2-3 Hz), likely appearing as a triplet of doublets or a more complex multiplet .

-

| Predicted Assignment | Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Interactions |

| -CH₂ (C7-H) | 3.9 - 4.2 | Triplet (t) | H-F (to F2, F6) |

| Ar-H (C5-H) | 7.1 - 7.3 | Doublet of Doublets (dd) | H-H (ortho to H4), H-F (meta to F6) |

| Ar-H (C4-H) | 7.4 - 7.6 | Complex Multiplet (m) | H-H (ortho to H5), H-F (meta to F3), H-F (para to F2) |

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum is expected to display eight unique signals. The carbons bonded to fluorine will appear as large doublets due to one-bond C-F coupling (¹J_CF), while other carbons will show smaller, multi-bond couplings.

| Predicted Assignment | Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J_CF, Hz) |

| -C H₂ (C7) | 20 - 25 | Triplet (³J_CF ≈ 4-6 Hz) |

| -C N (C8) | 115 - 118 | Singlet or small multiplet |

| Ar-C (C5) | 112 - 115 | Doublet (²J_CF ≈ 20-25 Hz from F6) |

| Ar-C (C1) | 118 - 122 | Triplet of Doublets (complex) |

| Ar-C (C4) | 128 - 131 | Doublet of Doublets (complex) |

| Ar-C (C2, C3, C6) | 150 - 165 | 3 x Doublets (¹J_CF ≈ 240-260 Hz) |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides the most definitive information for this molecule, with three distinct signals expected for the inequivalent fluorine atoms. The chemical shifts are referenced to CFCl₃ at δ 0 ppm.[1]

-

F2, F3, F6: These signals are expected in the typical aromatic fluorine region of δ -110 to -140 ppm . Due to the asymmetric substitution, each will have a unique chemical shift and will be split by neighboring fluorine and hydrogen atoms.

-

F2: Coupled to F3 (ortho, J ≈ 20 Hz), H4 (para, J ≈ 2-3 Hz), and the two CH₂ protons (ortho, J ≈ 8-10 Hz). Expected as a doublet of triplets .

-

F3: Coupled to F2 (ortho, J ≈ 20 Hz) and H4 (meta, J ≈ 6-7 Hz). Expected as a doublet of doublets .

-

F6: Coupled to H5 (meta, J ≈ 5-6 Hz) and the two CH₂ protons (ortho, J ≈ 8-10 Hz). Expected as a triplet of doublets .

-

Experimental Protocol: NMR Spectroscopy

Figure 2: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy Analysis

The IR spectrum is used to identify key functional groups based on their vibrational frequencies. For 2,3,6-Trifluorophenylacetonitrile, the spectrum is dominated by absorptions from the nitrile, the aromatic ring, and the strong carbon-fluorine bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~ 2255 | Medium | C≡N (Nitrile) stretch. This is a highly characteristic peak.[2] |

| 3100 - 3000 | Weak-Medium | Aromatic C-H stretch |

| 2980 - 2900 | Weak-Medium | Aliphatic C-H stretch (-CH₂-) |

| 1620 - 1580 | Medium-Strong | Aromatic C=C ring stretches |

| 1480 - 1450 | Medium-Strong | Aromatic C=C ring stretches |

| 1280 - 1100 | Very Strong | C-F stretches. This region will likely contain multiple strong, broad bands characteristic of fluoroaromatic compounds. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a single drop of liquid 2,3,6-Trifluorophenylacetonitrile directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 171 , corresponding to the molecular weight of C₈H₄F₃N. Due to the stability of the aromatic system, this peak should be reasonably abundant.

-

Key Fragmentation: The fragmentation of the molecular ion is driven by the formation of stable ions and neutral radicals.[3][4] The primary fragmentation is expected to be benzylic cleavage.

-

m/z 145: This significant peak would correspond to the loss of a cyanide radical (•CN, 26 Da), resulting in the formation of the [C₇H₄F₃]⁺ ion.

-

m/z 131: A prominent peak is predicted at m/z 131, corresponding to the stable 2,3,6-trifluorotropylium or trifluorobenzyl cation ([C₇H₄F₃]⁺), formed by the loss of the acetonitrile radical (•CH₂CN, 40 Da). This is often a base peak in similar structures.

-

Loss of HF: Sequential losses of HF (20 Da) from fragment ions are also possible, leading to peaks at m/z values like 111 (from 131).

-

Figure 3: Predicted primary fragmentation pathway for 2,3,6-Trifluorophenylacetonitrile in EI-MS.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph (GC) inlet for separation and introduction into the mass spectrometer. Alternatively, direct insertion probe methods can be used.

-

Ionization: In the ion source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form the positively charged molecular ion (M⁺˙).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum, which plots relative abundance versus m/z.

Conclusion

The structural elucidation of 2,3,6-Trifluorophenylacetonitrile is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The predicted ¹H and ¹³C NMR spectra are defined by complex splitting patterns arising from extensive H-F and C-F coupling. The ¹⁹F NMR is expected to be the most diagnostic technique, showing three distinct multiplets. Infrared spectroscopy confirms the presence of the key nitrile (C≡N) and carbon-fluorine (C-F) functional groups, while mass spectrometry establishes the molecular weight at m/z 171 and a characteristic fragmentation pattern dominated by the formation of a stable trifluorobenzyl cation (m/z 131). This comprehensive guide provides a robust framework for the analytical confirmation of this important chemical intermediate.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,6-Trifluorobenzonitrile. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Acetonitrile. Retrieved from [Link]

-

Collard Group, Georgia Tech. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT. Retrieved from [Link]

-

University of Rochester. (n.d.). Fluorine NMR. Retrieved from [Link]

Sources

A Technical Guide to 2,3,6-Trifluorophenylacetonitrile: A Versatile Fluorinated Building Block in Modern Organic Synthesis

This guide provides an in-depth exploration of 2,3,6-Trifluorophenylacetonitrile, a key fluorinated intermediate. We will delve into its synthesis, core reactivity, and its expanding role as a strategic building block in the development of complex molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique properties of selectively fluorinated scaffolds.

Introduction: The Strategic Value of Fluorinated Phenylacetonitriles

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties.[1] Fluorine's high electronegativity, small size, and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1]

2,3,6-Trifluorophenylacetonitrile emerges as a particularly valuable building block within this context.[2][3] Its structure combines two highly reactive and synthetically versatile motifs:

-

A Trifluorinated Aromatic Ring: The specific 2,3,6-substitution pattern creates a unique electronic and steric environment, offering a scaffold that can lead to novel intellectual property and potentially improved pharmacological profiles compared to more common fluorination patterns.

-

A Phenylacetonitrile Core: This unit contains both an acidic α-methylene group and a versatile nitrile functional group, providing multiple handles for subsequent chemical transformations.

This guide will systematically unpack the synthetic utility of this powerful intermediate.

Physicochemical Properties

A clear understanding of a reagent's physical properties is paramount for its effective use in synthesis. The key properties of 2,3,6-Trifluorophenylacetonitrile are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₃N | [4][5] |

| Molecular Weight | 171.12 g/mol | [4][5] |

| CAS Number | 114152-21-5 | [5][6] |

| Appearance | Colorless liquid or low-melting solid | [6][7] |

| Boiling Point | 80-85 °C (at 5 Torr) | [4][5][8] |

| Melting Point | 41-43 °C (lit.) | [4] |

| Density | ~1.334 g/cm³ (Predicted) | [4][5] |

| Synonyms | 2,3,6-Trifluorobenzyl cyanide, 2-(2,3,6-Trifluorophenyl)acetonitrile | [5] |

Synthesis of the Building Block

The most direct and common route to 2,3,6-Trifluorophenylacetonitrile is through the nucleophilic substitution of a corresponding 2,3,6-trifluorobenzyl halide with a cyanide salt. The use of a phase-transfer catalyst is often essential to facilitate the reaction between the inorganic, aqueous-soluble cyanide and the organic-soluble halide.

Reference Experimental Protocol: Cyanation of 2,3,6-Trifluorobenzyl Chloride

The following protocol is adapted from established synthetic procedures.[8]

Reaction Scheme:

Methodology:

-

Reaction Setup: To a solution of sodium cyanide (NaCN, 1.94 g) in water (4 ml), add a phase-transfer catalyst such as phenyltriethylammonium chloride (0.09 g).

-

Addition of Starting Material: To the stirred mixture, add 2,3,6-trifluorobenzyl chloride (5.0 g).

-

Reaction Conditions: Heat the biphasic mixture to 90-100 °C and maintain vigorous stirring for approximately 40 minutes. The catalyst is crucial for transporting the cyanide anion across the phase boundary to react with the benzyl chloride.

-

Workup: After the reaction is complete, pour the mixture into water (20 ml) to dissolve the remaining salts.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

-

Drying and Isolation: Dry the combined organic extracts over an anhydrous drying agent (e.g., potassium carbonate). Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the resulting oil by vacuum distillation (b.p. 80-85 °C at 5 mmHg) to obtain pure 2-(2,3,6-trifluorophenyl)acetonitrile (typical yield: ~3.1 g).[8]

Caption: Synthesis workflow for 2,3,6-Trifluorophenylacetonitrile.

Core Reactivity & Synthetic Transformations

The synthetic power of 2,3,6-Trifluorophenylacetonitrile lies in the distinct reactivity of its functional groups. This allows for a modular approach to building molecular complexity.

Caption: Key reactivity pathways of 2,3,6-Trifluorophenylacetonitrile.

Reactions at the α-Methylene Position

The protons on the methylene bridge (-CH₂-) are rendered acidic by the electron-withdrawing effects of both the adjacent nitrile group and the trifluorophenyl ring. Deprotonation with a suitable base (e.g., NaH, LDA) generates a stabilized carbanion. This nucleophile is a cornerstone for C-C bond formation, enabling:

-

Alkylation: Reaction with alkyl halides to introduce diverse side chains.

-

Condensation Reactions: Knoevenagel-type condensations with aldehydes and ketones to form substituted alkenes.[9]

Transformations of the Nitrile Group

The nitrile (-C≡N) group is a versatile precursor to several critical functional groups:

-

Reduction to Primary Amines: The nitrile can be readily reduced to the corresponding primary amine, (2,3,6-F₃)C₆H₂CH₂CH₂NH₂, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. This opens a direct path to fluorinated phenylethylamine derivatives, a common motif in pharmacologically active compounds.

-

Hydrolysis to Carboxylic Acids: Under acidic or basic aqueous conditions, the nitrile can be hydrolyzed to 2,3,6-trifluorophenylacetic acid, (2,3,6-F₃)C₆H₂CH₂COOH. This acid is a valuable intermediate for synthesizing amides, esters, and other acyl derivatives.

-

Cycloaddition Reactions: The nitrile can participate in cycloadditions to form heterocyclic rings. For example, reaction with sodium azide can yield a tetrazole ring, a known bioisostere for carboxylic acids in medicinal chemistry.

Applications in Target-Oriented Synthesis

The true value of 2,3,6-Trifluorophenylacetonitrile is realized when its reactivity is applied to the synthesis of high-value molecules.

Pharmaceutical Research & Drug Development

This building block is primarily used as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][10] The trifluorophenyl moiety is strategically incorporated to:

-

Enhance Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation by Cytochrome P450 enzymes, increasing the drug's half-life.

-

Modulate Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.

-

Improve Target Binding: The polar C-F bonds can engage in favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a protein's active site, leading to higher potency.

By transforming the nitrile or methylene group, chemists can elaborate the core structure into a wide array of drug candidates targeting various therapeutic areas.

Agrochemical Development

Similar to pharmaceuticals, the inclusion of fluorinated motifs is a proven strategy in designing modern pesticides and herbicides.[10] 2,3,6-Trifluorophenylacetonitrile serves as a precursor for compounds with potentially enhanced efficacy, better environmental stability, and targeted activity.[10]

Illustrative Protocol: Synthesis of 2-(2,3,6-Trifluorophenyl)ethan-1-amine

This protocol demonstrates the conversion of the nitrile to a primary amine, a key transformation for accessing a broad class of bioactive molecules.

Reaction Scheme:

Methodology (Representative):

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 2,3,6-Trifluorophenylacetonitrile in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for several hours or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Quenching (Fieser Workup): Cautiously cool the reaction back to 0 °C. Sequentially and slowly add water, followed by 15% aqueous NaOH, and then more water, according to standard LiAlH₄ workup procedures. This is a highly exothermic process that requires extreme care.

-

Isolation: A granular precipitate of aluminum salts will form. Filter the mixture and wash the solid thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washes, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

Safety Note: Reactions involving LiAlH₄ are hazardous. They should only be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions.

Conclusion

2,3,6-Trifluorophenylacetonitrile is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique trifluorination pattern, combined with the dual reactivity of the α-methylene and nitrile groups, provides a robust platform for the efficient synthesis of novel and complex molecules. For scientists in drug discovery and agrochemical research, mastering the application of this building block opens new avenues for creating compounds with enhanced performance and tailored properties.

References

-

PrepChem. (n.d.). Synthesis of 2-(2,3,6-trifluorophenyl)acetonitrile. Retrieved from PrepChem.com. [Link]

-

ChemBK. (2024, April 9). 2,3,6-(trifluorophenyl)acetonitrile - Physico-chemical Properties. Retrieved from ChemBK.com. [Link]

-

ChemBK. (2024, April 9). 2,3,6-Trifluorophenylacetonitrile. Retrieved from ChemBK.com. [Link]

- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

- Unknown Source. (2025, December 18). 2,4,6-Trifluorobenzonitrile: A Key Building Block in Pharmaceutical Synthesis. [Source URL not available]

- Google Patents. (n.d.). US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile.

- Google Patents. (n.d.). CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from orgsyn.org. [Link]

-

PubChem. (n.d.). 2,3,6-Trifluorobenzonitrile. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

PubMed Central. (n.d.). A Versatile Building Block for the Introduction of the Bis(trifluoromethyl)amino Group. Retrieved from ncbi.nlm.nih.gov. [Link]

-

MolScanner. (n.d.). 136514-17-5丨2,3,6-Trifluorobenzonitrile. Retrieved from molscanner.com. [Link]

- Google Patents. (n.d.). CN112457197B - Preparation method of compound 2, 4, 6-trifluorobenzylamine.

-

PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzonitrile. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

- Google Patents. (n.d.). CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile.

-

ResearchGate. (2025, August 6). Interaction of acetonitrile with trifluoromethanesulfonic acid: Unexpected formation of a wide variety of structures. Retrieved from researchgate.net. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. 114152-21-5 CAS MSDS (2,3,6-TRIFLUOROPHENYLACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chembk.com [chembk.com]

- 8. prepchem.com [prepchem.com]

- 9. N,N‐Bis(trifluoromethyl)aminoacetonitrile: A Versatile Building Block for the Introduction of the Bis(trifluoromethyl)amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4,5-Trifluorophenylacetonitrile (220141-74-2) for sale [vulcanchem.com]

2,3,6-Trifluorophenylacetonitrile: A Versatile Building Block for the Synthesis of Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Phenylacetonitriles in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence factors such as metabolic stability, lipophilicity, and binding affinity.[1] 2,3,6-Trifluorophenylacetonitrile emerges as a particularly promising, yet underexplored, building block for the synthesis of novel heterocyclic compounds. Its trifluorinated phenyl ring offers a distinct substitution pattern that can engender unique biological activities, while the reactive nitrile and adjacent benzylic methylene groups provide versatile handles for a variety of cyclization strategies.

This technical guide will provide a comprehensive overview of the potential applications of 2,3,6-trifluorophenylacetonitrile as a precursor for the synthesis of three key classes of heterocycles: pyridines, pyrimidines, and quinolines. While direct literature examples for this specific starting material are nascent, this guide will leverage established synthetic methodologies for analogous fluorinated and non-fluorinated arylacetonitriles to provide field-proven insights and detailed, self-validating protocols. The causality behind experimental choices will be elucidated, empowering researchers to adapt and innovate upon these foundational methods.

Physicochemical Properties of 2,3,6-Trifluorophenylacetonitrile

A thorough understanding of the starting material's properties is paramount for successful reaction design and optimization.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃N | [2] |

| Molecular Weight | 171.12 g/mol | [2] |

| Boiling Point | 80-85 °C (5 Torr) | [2] |

| Density | 1.334 g/cm³ (Predicted) | [2] |

| Appearance | Colorless liquid | ChemBK |

I. Synthesis of Substituted Pyridines: Leveraging Condensation Strategies

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. The strategic placement of the 2,3,6-trifluorophenyl group can lead to novel compounds with unique structure-activity relationships. A plausible and versatile approach to constructing pyridines from 2,3,6-trifluorophenylacetonitrile involves condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents.

Reaction Pathway: Bohlmann-Rahtz Pyridine Synthesis Analogue

The Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with a propargyl ketone, can be adapted for the use of α,β-unsaturated ketones and nitriles. A logical synthetic pathway would involve the base-catalyzed condensation of 2,3,6-trifluorophenylacetonitrile with an α,β-unsaturated ketone.

Conceptual Workflow for Pyridine Synthesis

Caption: Conceptual workflow for the synthesis of pyridines from 2,3,6-trifluorophenylacetonitrile.

Underlying Principles and Rationale for Experimental Design

The reaction is initiated by the deprotonation of the acidic α-methylene group of 2,3,6-trifluorophenylacetonitrile by a suitable base, such as sodium ethoxide, to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes a Michael addition to the β-carbon of the α,β-unsaturated ketone. The resulting 1,5-dicarbonyl-like intermediate, possessing a nitrile group, is primed for an intramolecular cyclization. This Thorpe-Ziegler type of condensation involves the nucleophilic attack of the enolate (formed from the ketone) onto the carbon of the nitrile group. Subsequent dehydration and aromatization, which can be facilitated by an oxidizing agent or occur spontaneously in the presence of air, yields the final substituted pyridine.

Exemplary Protocol: Synthesis of a 2,4,6-Trisubstituted Pyridine Analogue

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the substituted acetophenone (1 mmol) and the α,β-unsaturated ketone (chalcone) (1 mmol) in polyethylene glycol (PEG-400) (10 mL) in a round-bottom flask, add ammonium acetate (1.5 mmol) and solid sodium hydroxide (1.2 mmol).

-

Reaction Execution: Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2,4,6-trisubstituted pyridine.

II. Synthesis of Substituted Pyrimidines: A Gateway to Bioactive Scaffolds

Pyrimidines are fundamental components of nucleic acids and a privileged scaffold in medicinal chemistry. The reaction of arylacetonitriles with guanidine is a classical and effective method for the synthesis of 2,4-diaminopyrimidines.

Reaction Pathway: Guanidine Cyclization

The most direct route to pyrimidines from 2,3,6-trifluorophenylacetonitrile involves its condensation with guanidine. This reaction typically proceeds in the presence of a base.

Conceptual Workflow for Pyrimidine Synthesis

Caption: Conceptual workflow for the synthesis of diaminopyrimidines from 2,3,6-trifluorophenylacetonitrile.

Mechanistic Insights and Experimental Considerations

The reaction is initiated by the base-catalyzed addition of guanidine to the nitrile group of 2,3,6-trifluorophenylacetonitrile. The resulting intermediate then undergoes an intramolecular cyclization, with the loss of a molecule of ammonia, to form the stable pyrimidine ring. The choice of base and solvent is crucial for achieving good yields. Sodium methoxide in methanol or other alcohol is a commonly employed system.

Exemplary Protocol: Synthesis of 2,4-Diamino-5-(substituted benzyl)-pyrimidines

The following protocol for the synthesis of 2,4-diamino-5-(substituted benzyl)-pyrimidines provides a validated starting point for the synthesis of the 2,3,6-trifluorophenyl analogue.[4]

Step-by-Step Methodology:

-

Preparation of the Reagent: In a suitable reaction vessel, dissolve sodium metal (1.2 equivalents) in anhydrous 2-methoxyethanol under a nitrogen atmosphere.

-

Initial Reaction: To the resulting sodium alkoxide solution, add the substituted α-alkoxymethylcinnamonitrile (1 equivalent) in 2-methoxyethanol. Heat the mixture at 90 °C for 4 hours.

-

Cyclization: Add guanidine hydrochloride (1.5 equivalents) to the reaction mixture and continue stirring at 120 °C for 1.5 hours, removing the methanol formed via a Dean-Stark trap.

-

Work-up: Remove the 2-methoxyethanol in vacuo. Cool the residue and treat with a mixture of ethanol and water.

-

Isolation and Purification: Stir the mixture at a reduced temperature to induce precipitation. Collect the product by filtration, wash with water, and dry in vacuo to obtain the 2,4-diamino-5-(substituted benzyl)-pyrimidine.

III. Synthesis of Substituted Quinolines: The Friedländer Annulation Approach

The quinoline ring system is a core structure in numerous natural products and synthetic drugs, most notably the antimalarial agent, quinine. The Friedländer annulation is a powerful and direct method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. 2,3,6-Trifluorophenylacetonitrile, with its reactive methylene group, is an excellent candidate for this reaction.[5]

Reaction Pathway: Friedländer Annulation

In this approach, 2,3,6-trifluorophenylacetonitrile would react with a 2-aminoaryl aldehyde or ketone under acidic or basic catalysis to yield a substituted quinoline.

Conceptual Workflow for Quinoline Synthesis

Caption: Conceptual workflow for the Friedländer synthesis of quinolines using 2,3,6-trifluorophenylacetonitrile.

Rationale for Method Selection and Key Parameters

The Friedländer synthesis can proceed via two primary mechanisms.[5] In the first, an initial aldol-type condensation between the enolizable methylene of the nitrile and the carbonyl of the 2-aminoaryl compound is followed by cyclization and dehydration. Alternatively, the reaction can commence with the formation of a Schiff base between the amino group and an intermediate derived from the nitrile, followed by intramolecular condensation. The choice of catalyst (acid or base) can influence the predominant pathway and reaction efficiency. Lewis acids have also been shown to effectively catalyze this transformation.[5]

Exemplary Protocol: A General and Efficient Friedländer Synthesis

The following general procedure for the Friedländer annulation provides a robust framework for the synthesis of quinolines from 2,3,6-trifluorophenylacetonitrile and a suitable 2-aminoaryl carbonyl compound.[6]

Step-by-Step Methodology:

-

Reaction Mixture: In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone (1 mmol), the compound containing an active methylene group (in this case, 2,3,6-trifluorophenylacetonitrile) (1.2 mmol), and a catalytic amount of a suitable catalyst (e.g., trifluoroacetic acid, iodine, or a Lewis acid) in a suitable solvent (e.g., ethanol, toluene, or solvent-free).

-

Reaction Conditions: Heat the mixture to a temperature appropriate for the chosen solvent and catalyst (typically ranging from refluxing ethanol to 150-220 °C for solvent-free conditions) and monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture. If a solvent was used, it may be removed under reduced pressure.

-

Isolation: The crude product can be isolated by pouring the reaction mixture into water and extracting with an organic solvent, or by direct filtration if the product precipitates.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the pure substituted quinoline.

Conclusion and Future Outlook

2,3,6-Trifluorophenylacetonitrile stands as a promising and versatile building block for the synthesis of a diverse array of fluorinated heterocyclic compounds. While direct, published applications of this specific starting material are currently limited, the well-established synthetic routes for analogous arylacetonitriles provide a strong foundation for future research. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and materials science to explore the untapped potential of this unique fluorinated synthon. The development of novel pyridines, pyrimidines, and quinolines derived from 2,3,6-trifluorophenylacetonitrile is a fertile ground for the discovery of new chemical entities with potentially enhanced biological activity and valuable material properties. Further exploration into a wider range of cyclization partners and reaction conditions will undoubtedly unlock the full synthetic utility of this valuable building block.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Yang, T., Deng, Z., Wang, K. H., Li, P., Huang, D., Su, Y., & Hu, Y. (2020). Synthesis of Polysubstituted Trifluoromethylpyridines From Trifluoromethyl-α,β-Ynones. The Journal of Organic Chemistry, 85(2), 924–933. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

-

Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. [Link]

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkat USA. [Link]

-

Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Royal Society of Chemistry. [Link]

-

Gewald reaction. Wikipedia. [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of 2-(2,3,6-trifluorophenyl)acetonitrile. PrepChem.com. [Link]

-

Prebiotic synthesis of diaminopyrimidine and thiocytosine. PubMed. [Link]

-

Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ResearchGate. [Link]

-

Friedländer synthesis. Wikipedia. [Link]

-

Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. [Link]

-

Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. PubMed. [Link]

-

A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. ResearchGate. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

- Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.

- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-